chromium;nickel

Electrocatalysis Water Splitting Hydrogen Production

The distinct Cr2Ni3 intermetallic phase (CAS 90620-98-7) provides emergent properties unattainable with pure Ni, Cr, or conventional Ni80Cr20 alloys. It delivers ultra-low OER overpotential (293 mV at 50 mA cm⁻²) and >100 h stability for green hydrogen anodes, forms a self-healing Cr2O3 protective layer for high-temperature coatings, and enables precision TCR tuning for MEMS thin-film resistors. Choose this specific stoichiometric phase for performance-critical electrochemical, coating, and sensor applications where substitution leads to validated performance failure.

Molecular Formula Cr2Ni3
Molecular Weight 280.072 g/mol
CAS No. 90620-98-7
Cat. No. B14356596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namechromium;nickel
CAS90620-98-7
Molecular FormulaCr2Ni3
Molecular Weight280.072 g/mol
Structural Identifiers
SMILES[Cr].[Cr].[Ni].[Ni].[Ni]
InChIInChI=1S/2Cr.3Ni
InChIKeyKGMXJQRQEBOVIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 g / 500 g / 1 each / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chromium;Nickel (CAS 90620-98-7): Composition, Classification, and Core Characteristics


Chromium;nickel, assigned CAS 90620-98-7 and commonly referenced with the molecular formula Cr2Ni3, represents a distinct bimetallic intermetallic compound within the broader family of nickel-chromium systems [1]. While this CAS registry number refers to a specific stoichiometric phase of chromium and nickel, it is important to clarify that the term 'chromium;nickel' is frequently employed in technical literature to describe a class of materials encompassing bulk alloys, sputtering targets, and catalytically active phases with varying Ni:Cr ratios [2]. This compound and its related phases exhibit a unique combination of properties, including excellent high-temperature oxidation resistance, tunable electrical resistivity, and notable catalytic activity for electrochemical reactions such as the oxygen evolution reaction (OER) and oxygen reduction reaction (ORR) [3].

Why Chromium;Nickel (CAS 90620-98-7) Cannot Be Interchanged with Generic Nickel or Chromium


Direct substitution of chromium;nickel compounds, particularly the Cr2Ni3 phase, with pure nickel, pure chromium, or other common nickel-chromium alloys (e.g., Ni80Cr20) often leads to significant performance degradation in critical applications. The synergistic interaction between nickel and chromium at a specific stoichiometry or within a defined compositional range generates emergent properties—such as the formation of a dense, self-healing Cr2O3 protective layer at high temperatures or the precise tuning of the temperature coefficient of resistance (TCR)—that are absent in the individual constituent metals [1]. Furthermore, the catalytic activity of Cr-Ni phases, especially in the oxygen evolution reaction (OER), is directly linked to the unique electronic structure created by the Cr doping of the Ni matrix, which facilitates the formation of active (oxy)hydroxide species [2]. Substituting with a material lacking this precise bimetallic architecture will fail to replicate the validated performance metrics in electrochemical energy conversion, high-temperature protective coatings, and precision thin-film resistors, as detailed in the quantitative evidence below .

Chromium;Nickel (CAS 90620-98-7) Evidence Guide: Quantitative Differentiation for Scientific Selection


Superior Oxygen Evolution Reaction (OER) Overpotential for Cr2Ni3 vs. Commercial Ni Mesh

The Cr2Ni3 active phase, supported on a Ni mesh (NiCr/Ni mesh anode), demonstrates a substantially reduced overpotential for the oxygen evolution reaction (OER) compared to a standard commercial Ni mesh anode [1]. This performance gain is attributed to the introduction of Cr into the Ni matrix, which promotes the reconstruction of Ni cations into more active (oxy)hydroxide species [1].

Electrocatalysis Water Splitting Hydrogen Production

Enhanced Long-Term Stability for OER at High Current Density

The Cr2Ni3-based NiCr/Ni mesh electrode demonstrates exceptional operational stability under high current density conditions [1]. This durability is a critical factor for industrial applications where catalyst degradation is a primary cost driver. The study explicitly measures and reports this long-term performance, providing a quantifiable benchmark for stability [1].

Electrocatalysis Durability Water Splitting

Precision Resistivity and TCR Control in NiCr Thin Films vs. Pure Ni

Nickel-chromium alloys are the gold standard material for precision resistive thin films due to their ability to achieve low and controllable Temperature Coefficients of Resistance (TCR) [1]. Unlike pure nickel films, which have a positive and less predictable TCR, the incorporation of chromium allows for the tuning of resistivity and TCR to near-zero values, a critical requirement for stable, high-precision electronic components [2].

Thin-Film Resistors Microelectronics Sensors

Superior High-Temperature Oxidation Resistance of NiCr vs. Pure Ni

The incorporation of chromium into a nickel matrix fundamentally alters the oxidation mechanism, shifting from the formation of a moderately protective NiO layer to a dense, self-healing Cr2O3 scale [1]. This quantitative difference in oxide layer stability and density translates to a significant improvement in high-temperature service life.

High-Temperature Materials Protective Coatings PVD

Improved Corrosion Resistance of Nitrided Ni-50Cr over Pure Cr in PEMFC Environment

For proton exchange membrane fuel cell (PEMFC) bipolar plates, surface layers of CrN + Cr2N formed on a nitrided Ni-50Cr alloy exhibit superior corrosion resistance compared to several relevant benchmarks [1]. The study provides a direct, qualitative comparison of corrosion behavior in a simulated PEMFC environment, which is highly acidic (pH 3 sulfuric acid) and elevated temperature (80 °C) [1].

Fuel Cells Corrosion Science Bipolar Plates

Synergistic Catalytic Activity in NO Reduction vs. CuNi and Single Oxides

In the catalytic reduction of nitric oxide (NO) with hydrogen, a comparison of pressed chromium-nickel (CrNi) catalysts with copper-nickel (CuNi) and single oxide catalysts reveals distinct performance characteristics [1]. The study quantifies how the activity and selectivity (towards ammonia production) of CrNi catalysts are dependent on nickel content and preparation method, differentiating them from CuNi systems [1].

Catalysis Emissions Control NOx Reduction

Validated Research and Industrial Application Scenarios for Chromium;Nickel (CAS 90620-98-7)


High-Efficiency Anodes for Alkaline Water Electrolysis

This material is ideally suited for fabricating anodes in alkaline water electrolyzers for green hydrogen production. The evidence shows that a Cr2Ni3-based NiCr/Ni mesh anode achieves ultra-low overpotentials of 293 mV at 50 mA cm⁻² and 321 mV at 100 mA cm⁻², coupled with exceptional stability of >100 hours at 100 mA cm⁻² [1]. This performance directly addresses the high energy consumption associated with commercial Ni mesh anodes, making it a compelling choice for industrial-scale water splitting [1].

Precision Thin-Film Resistors and Strain Gauges

For applications requiring high-precision, temperature-stable resistors, the use of nickel-chromium thin films is well-established. The evidence demonstrates that NiCr alloys can achieve a very low temperature coefficient of resistance (TCR), which is essential for suppressing temperature noise and drift in sensors and instrumentation [2]. Specific compositions, such as Cr:75wt%, have been successfully employed to fabricate low-TCR films for tactile sensors, validating the material's utility in microelectromechanical systems (MEMS) [3].

Corrosion-Resistant Coatings for PEMFC Bipolar Plates

The data supports the use of nitrided Ni-Cr alloys as protective coatings for metallic bipolar plates in proton exchange membrane fuel cells (PEMFCs). Surface layers of CrN + Cr2N formed on a Ni-50Cr alloy were shown to be more corrosion resistant than the bare Ni-50Cr alloy, pure Cr metal, and nitrided Cr when tested in an aerated pH 3 sulfuric acid solution at 80 °C [4]. This enhanced corrosion resistance is critical for preventing metal ion contamination of the fuel cell membrane, a key degradation pathway [4].

Catalytic Reduction of Nitric Oxide (NO)

Chromium-nickel catalysts offer a distinct performance profile for the reduction of nitric oxide (NO) with hydrogen, which is relevant for emissions control. Comparative data shows that the activity of pressed CrNi catalysts for NO reduction increases with nickel content, and the production of ammonia also increases with nickel content for these materials [5]. This contrasts with the behavior of CuNi catalysts, where ammonia production peaks at an intermediate nickel concentration [5]. This difference in catalytic selectivity can be exploited for tailoring NOx abatement strategies in automotive and industrial exhaust aftertreatment systems.

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